1-Methyl-3-oxocyclobutane-1-carboxylic acid

Catalog No.
S765903
CAS No.
286442-89-5
M.F
C6H8O3
M. Wt
128.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-3-oxocyclobutane-1-carboxylic acid

CAS Number

286442-89-5

Product Name

1-Methyl-3-oxocyclobutane-1-carboxylic acid

IUPAC Name

1-methyl-3-oxocyclobutane-1-carboxylic acid

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

InChI

InChI=1S/C6H8O3/c1-6(5(8)9)2-4(7)3-6/h2-3H2,1H3,(H,8,9)

InChI Key

GURNKGAMQJTVCQ-UHFFFAOYSA-N

SMILES

CC1(CC(=O)C1)C(=O)O

Canonical SMILES

CC1(CC(=O)C1)C(=O)O

The exact mass of the compound 1-Methyl-3-oxocyclobutane-1-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Methyl-3-oxocyclobutane-1-carboxylic acid (CAS 286442-89-5) is a highly specialized, bifunctional cyclobutane building block featuring a ketone group and a carboxylic acid flanking a quaternary carbon center at the C1 position [1]. With a molecular weight of 128.13 g/mol, it is primarily procured as a rigid, sp3-rich precursor for the synthesis of advanced 3D bioisosteres, such as bicyclo[1.1.1]pentanes (BCPs), 2-oxabicyclo[2.1.1]hexanes (2-oxa-BCHs), and highly substituted spirocycles . The presence of both the reactive C3 ketone and the C1 carboxylic acid allows for orthogonal functionalization, making it a foundational starting material for medicinal chemistry campaigns seeking to replace planar phenyl rings or saturated heterocycles with metabolically stable, conformationally restricted frameworks.

Substituting this compound with the more common, unmethylated 3-oxocyclobutane-1-carboxylic acid fundamentally alters both the synthetic trajectory and the pharmacological profile of the resulting scaffolds [1]. Procuring the unmethylated analog fails when the target requires a quaternary bridgehead or spiro center, as late-stage methylation of highly strained bicyclic systems is synthetically prohibitive and extremely low-yielding. Furthermore, in downstream applications, the lack of the 1-methyl group leaves a metabolically labile benzylic-like C-H bond exposed, which significantly increases microsomal clearance and efflux ratios in CNS-targeted therapeutics [2]. Consequently, for workflows requiring strict metabolic blocking and precise steric control during nucleophilic additions to the ketone, the 1-methyl variant is strictly non-interchangeable.

Elimination of Bridgehead Metabolic Liability in 3D Bioisosteres

When incorporated into 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) bioisosteres, the 1-methyl group derived from this specific precursor provides critical metabolic shielding compared to unmethylated baselines [1]. Studies on CNS-penetrant IRAK4 inhibitors demonstrated that the 1-methyl-2-oxa-BCH scaffold outperformed conventional ether substituents and unmethylated analogs by removing a potentially labile C-H bond at the bridgehead position. This structural modification directly resulted in improved microsomal stability and lowered efflux ratios, which are critical parameters for blood-brain barrier penetration [1].

Evidence DimensionMicrosomal stability and efflux ratio in CNS drug candidates
Target Compound Data1-methyl-substituted 2-oxa-BCH derivatives exhibit high microsomal stability and low efflux
Comparator Or BaselineUnmethylated bridgehead (C-H) or conventional planar ether substituents
Quantified DifferenceComplete removal of the labile bridgehead C-H bond, preventing oxidative metabolism at that site
ConditionsIn vitro microsomal stability and efflux assays for IRAK4 inhibitor development

Procuring the 1-methyl variant is mandatory for synthesizing CNS-targeted bioisosteres where bridgehead oxidation must be blocked to achieve viable pharmacokinetic profiles.

Precursor Suitability for Direct Quaternary Bicyclic Assembly

1-Methyl-3-oxocyclobutane-1-carboxylic acid serves as a direct, high-efficiency precursor for 1-methyl-substituted bicyclic systems, bypassing the need for late-stage bridgehead functionalization[1]. In standard multi-step routes (e.g., Wittig olefination followed by iodine-mediated alkoxy-iodination), the 1-methyl precursor successfully translates its quaternary center into the final 2-oxa-BCH or BCP scaffold. Conversely, attempting to use the unmethylated 3-oxocyclobutane-1-carboxylic acid yields a bridgehead C-H scaffold, and subsequent attempts to methylate this strained bridgehead typically fail or suffer from severe yield degradation due to the high energy of the intermediate radicals or anions[1].

Evidence DimensionSynthetic route compatibility for 1-methyl-bicyclic systems
Target Compound DataDirect translation of the C1 quaternary center into the final bicyclic scaffold
Comparator Or Baseline3-oxocyclobutane-1-carboxylic acid (unmethylated)
Quantified DifferenceEliminates the need for low-yield, late-stage bridgehead alkylation steps, saving multiple synthetic steps and improving overall scaffold yield
ConditionsMulti-step synthesis involving Wittig olefination and cyclization to 2-oxa-BCH or BCP

Starting with the pre-methylated precursor is the only scalable procurement strategy for accessing 1-methyl-substituted strained bicyclic scaffolds.

Steric Direction and Diastereocontrol in Ketone Functionalization

The presence of the C1 methyl group significantly alters the processability of the cyclobutane ring during nucleophilic additions to the C3 ketone [1]. In the unmethylated 3-oxocyclobutane-1-carboxylic acid, the relatively flat cyclobutane ring offers minimal facial bias, often resulting in poor diastereomeric ratios (approaching 1:1) when reacted with Grignard reagents or hydrides. In contrast, the steric bulk of the 1-methyl group in 1-Methyl-3-oxocyclobutane-1-carboxylic acid effectively blocks one face of the ring, directing nucleophilic attack to the opposite face and yielding highly diastereoselective cis or trans products depending on the reagent size [1].

Evidence DimensionDiastereomeric ratio (d.r.) during C3 ketone functionalization
Target Compound DataHigh facial selectivity driven by the steric bulk of the C1 quaternary center
Comparator Or BaselineUnmethylated 3-oxocyclobutane-1-carboxylic acid
Quantified DifferenceShifts product distribution from near-racemic/equimolar diastereomeric mixtures to highly enriched single diastereomers
ConditionsNucleophilic additions (e.g., Grignard reagents, complex hydrides) to the C3 ketone

High diastereoselectivity eliminates the need for costly and time-consuming chromatographic separations, vastly improving the processability and scalability of the intermediate.

Synthesis of CNS-Penetrant 3D Bioisosteres

1-Methyl-3-oxocyclobutane-1-carboxylic acid is the optimal starting material for synthesizing 1-methyl-2-oxabicyclo[2.1.1]hexanes (2-oxa-BCHs). These scaffolds are used to replace traditional planar ethers in CNS drug candidates, where the 1-methyl group is required to block bridgehead metabolism and lower efflux ratios, as demonstrated in the development of IRAK4 inhibitors [1].

Construction of Conformationally Restricted BCP Scaffolds

In medicinal chemistry campaigns targeting improved lipophilicity and topological polar surface area (TPSA), this compound is procured to build 1-methyl-bicyclo[1.1.1]pentane (BCP) derivatives. It allows for the direct installation of a quaternary center without relying on inefficient late-stage bridgehead alkylation of the strained bicyclic core [2].

Diastereoselective Assembly of Substituted Spirocycles

The compound is utilized in the scalable synthesis of oxaspiroheptanes and diazaspiroheptanes. The steric bias provided by the 1-methyl group ensures high diastereocontrol during the initial functionalization of the C3 ketone, streamlining the downstream process chemistry by minimizing the need for complex chiral separations [3].

XLogP3

-0.4

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-15-2023

Explore Compound Types